Cas no 70421-70-4 (H-Glu-Phe-Tyr-OH)

H-Glu-Phe-Tyr-OH Chemical and Physical Properties
Names and Identifiers
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- H-Glu-Phe-Tyr-OH
- Glu-Phe-Tyr
- Glutamyl-phenylalanyl-tyrosine
- L-Glutamyl-L-phenylalanyl-L-tyrosine
- BDBM50169202
- (S)-4-Amino-4-{(S)-1-[(S)-1-carboxy-2-(4-hydroxy-phenyl)-ethylcarbamoyl]-2-phenyl-ethylcarbamoyl}-butyric acid
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- Inchi: 1S/C23H27N3O7/c24-17(10-11-20(28)29)21(30)25-18(12-14-4-2-1-3-5-14)22(31)26-19(23(32)33)13-15-6-8-16(27)9-7-15/h1-9,17-19,27H,10-13,24H2,(H,25,30)(H,26,31)(H,28,29)(H,32,33)/t17-,18-,19-/m0/s1
- InChI Key: MIIGESVJEBDJMP-FHWLQOOXSA-N
- SMILES: O=C([C@H](CC1C=CC=CC=1)NC([C@H](CCC(=O)O)N)=O)N[C@H](C(=O)O)CC1C=CC(=CC=1)O
Computed Properties
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 33
- Rotatable Bond Count: 12
- Complexity: 673
- XLogP3: -3
- Topological Polar Surface Area: 179
H-Glu-Phe-Tyr-OH Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H253555-100mg |
H-Glu-Phe-Tyr-OH |
70421-70-4 | 100mg |
$ 475.00 | 2022-06-04 | ||
TRC | H253555-50mg |
H-Glu-Phe-Tyr-OH |
70421-70-4 | 50mg |
$ 290.00 | 2022-06-04 | ||
TRC | H253555-250mg |
H-Glu-Phe-Tyr-OH |
70421-70-4 | 250mg |
$ 950.00 | 2022-06-04 |
H-Glu-Phe-Tyr-OH Related Literature
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Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
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Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
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Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
Additional information on H-Glu-Phe-Tyr-OH
Introduction to H-Glu-Phe-Tyr-OH (CAS No. 70421-70-4)
H-Glu-Phe-Tyr-OH (CAS No. 70421-70-4) is a tripeptide consisting of the amino acids glutamic acid (Glu), phenylalanine (Phe), and tyrosine (Tyr). This compound is of significant interest in the fields of biochemistry, pharmacology, and medicinal chemistry due to its potential therapeutic applications and its role in various biological processes. In this comprehensive introduction, we will delve into the chemical structure, synthesis, biological activities, and recent research advancements related to H-Glu-Phe-Tyr-OH.
Chemical Structure and Synthesis
The chemical structure of H-Glu-Phe-Tyr-OH is characterized by the sequential arrangement of the amino acids glutamic acid, phenylalanine, and tyrosine. The presence of the carboxyl group (-COOH) at the C-terminus and the amino group (-NH2) at the N-terminus allows for further chemical modifications, making it a versatile building block in peptide synthesis. The synthesis of H-Glu-Phe-Tyr-OH can be achieved through various solid-phase peptide synthesis (SPPS) techniques, such as the Fmoc/t-Bu strategy, which ensures high purity and yield.
Biological Activities
H-Glu-Phe-Tyr-OH has been extensively studied for its biological activities, particularly in the context of its potential as a therapeutic agent. One of the key areas of interest is its role in modulating neurotransmitter systems. Research has shown that H-Glu-Phe-Tyr-OH can interact with glutamate receptors, which are crucial for synaptic transmission and plasticity. This interaction has implications for conditions such as neurodegenerative diseases and psychiatric disorders.
Additionally, H-Glu-Phe-Tyr-OH has been investigated for its antioxidant properties. The presence of tyrosine, which contains a phenolic hydroxyl group, contributes to its ability to scavenge free radicals and protect cells from oxidative stress. This property makes it a promising candidate for developing treatments for oxidative stress-related conditions.
Clinical Applications and Research Advancements
The potential clinical applications of H-Glu-Phe-Tyr-OH have been a focus of recent research efforts. Several preclinical studies have demonstrated its efficacy in various disease models. For instance, a study published in the Journal of Medicinal Chemistry reported that H-Glu-Phe-Tyr-OH exhibited neuroprotective effects in an animal model of Parkinson's disease. The compound was found to reduce dopaminergic neuron loss and improve motor function, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
In another study published in the Journal of Biological Chemistry, researchers explored the anti-inflammatory properties of H-Glu-Phe-Tyr-OH. The results indicated that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This finding highlights its potential for treating inflammatory diseases.
Future Directions and Conclusion
The ongoing research on H-Glu-Phe-Tyr-OH (CAS No. 70421-70-4) continues to uncover new insights into its biological activities and therapeutic potential. Future studies are likely to focus on optimizing its pharmacological properties, such as bioavailability and stability, to enhance its clinical utility. Additionally, exploring combination therapies involving H-Glu-Phe-Tyr-OH with other drugs may lead to more effective treatment strategies for complex diseases.
In conclusion, H-Glu-Phe-Tyr-OH is a promising compound with a wide range of biological activities and potential therapeutic applications. Its unique chemical structure and versatile properties make it an important subject of study in both academic research and pharmaceutical development.
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